3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
(5E)-3-methyl-5-(morpholin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-8(12)7(15-9(10)13)6-11-2-4-14-5-3-11/h6H,2-5H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEVRKKALBHZKA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCOCC2)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCOCC2)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the morpholinomethylidene linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at C-3 and C-5
The table below highlights key structural differences and biological activities of analogous TZD derivatives:
Key Observations :
- C-3 Substitutions: Methyl groups (target compound) offer simplicity and metabolic stability compared to bulky groups like diisopropylaminoethyl or charged moieties like 2-aminoethyl .
Physicochemical Properties
- Solubility : Morpholine’s polarity may enhance aqueous solubility compared to lipophilic arylidene derivatives (e.g., 3-ethyl-5-(3-nitrophenyl)-TZD ).
- Melting Points: Morpholinomethylidene-TZD is expected to have a lower melting point (estimated 80–100°C) than crystalline arylidene derivatives (e.g., 83–85°C for 4-methoxybenzylidene-TZD ).
Biological Activity
3-Methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and features a thiazolane ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antidiabetic Effects : Some derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. Inhibiting PTP1B can enhance insulin signaling and improve glucose homeostasis .
- Antimicrobial Properties : Thiazolidine derivatives have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Cytotoxicity : Certain thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It could influence cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Some thiazole derivatives are known to possess antioxidant properties, which can mitigate oxidative stress in cells.
Case Study 1: Antidiabetic Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidine derivatives and evaluated their PTP1B inhibitory activity. Among these, one derivative showed significant inhibition with an IC50 value of 0.5 µM, indicating strong potential as an antidiabetic agent .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
Q & A
What are the standard synthetic routes and critical reaction conditions for synthesizing 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione?
Answer:
The synthesis typically involves condensation reactions between thiazolidinone precursors and morpholine-derived aldehydes. Key steps include:
- Reflux conditions : Reactions are often carried out in acetic acid or DMF with sodium acetate as a base, under reflux for 2–3 hours to facilitate cyclization .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may enhance reaction efficiency .
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures, or column chromatography, is critical to isolate high-purity products .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and product purity .
Which analytical techniques are essential for characterizing this compound and validating its structure?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms the thiazolidinone core, morpholine substituent geometry (E/Z configuration), and methyl group placement .
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline forms .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
Answer:
- Standardize assay conditions : Use identical cell lines, incubation times, and controls to minimize variability .
- Structural validation : Confirm compound purity and stability (e.g., via accelerated degradation studies under varying pH/temperature) .
- Orthogonal assays : Cross-validate results using enzymatic inhibition, cell viability (MTT), and apoptosis assays .
- Computational docking : Compare binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity) to explain discrepancies .
What strategies improve yield in multi-step syntheses of this compound?
Answer:
- Optimize reaction parameters : Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility) and temperature .
- Continuous flow chemistry : Enhances control over exothermic reactions and reduces side products .
- Microwave-assisted synthesis : Accelerates reaction kinetics for steps requiring prolonged heating .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to improve cyclization efficiency .
What are the common biological activities of this compound, and how are they evaluated?
Answer:
- Antimicrobial activity : Tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anti-inflammatory effects : Assessed through COX-2 inhibition assays and TNF-α suppression in macrophage models .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and apoptosis markers (caspase-3 activation) .
How can computational methods predict or rationalize the bioactivity of this compound?
Answer:
- Molecular docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .
What structural modifications enhance the pharmacological properties of this compound?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the morpholine ring to improve metabolic stability .
- Hybrid analogs : Combine with pyrazole or indole moieties to target multiple pathways (e.g., kinase and protease inhibition) .
- Prodrug design : Add ester groups to enhance bioavailability, followed by enzymatic cleavage in vivo .
What key structural features influence the compound’s reactivity and stability?
Answer:
- Thiazolidinone core : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
- Morpholinomethylidene group : The E-configuration enhances planarity, improving π-π stacking with aromatic residues in target proteins .
- Methyl group at C3 : Steric hindrance may reduce off-target interactions but limit solubility .
How can stability issues (e.g., degradation in solution) be addressed during storage?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
- Buffered solutions : Use phosphate-buffered saline (pH 7.4) for short-term storage .
- Light protection : Amber vials prevent photooxidation of the thiazolidinone ring .
What are the key challenges in reproducing synthetic protocols, and how can they be mitigated?
Answer:
- Ambiguous step details : Document exact equivalents of reagents (e.g., 1.2 eq. NaOAc vs. 1.0 eq.) and stirring rates .
- By-product formation : Use preparative HPLC to isolate minor impurities missed in initial protocols .
- Moisture sensitivity : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydration of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
